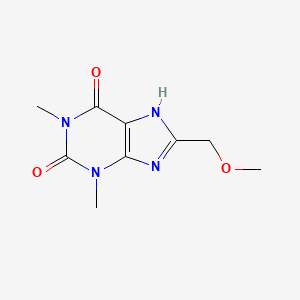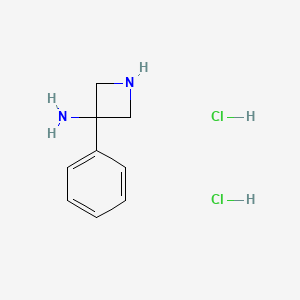![molecular formula C14H10O3 B11882405 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 63755-80-6](/img/structure/B11882405.png)
2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methyl group at the 2-position and two ketone groups at the 5 and 10 positions. Chromenes and their derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxy-1-naphthaldehyde with malononitrile in the presence of a base can lead to the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2H-CHROMENE: Lacks the methyl group and ketone functionalities, resulting in different chemical and biological properties.
4H-CHROMENE: Has a different arrangement of the double bond in the pyran ring, leading to variations in reactivity and biological activity.
BENZOCHROMENES: Similar structure but with different substituents, affecting their chemical behavior and applications.
Uniqueness
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE is unique due to the presence of the methyl group and ketone functionalities, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
63755-80-6 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C14H10O3/c1-8-6-7-11-12(15)9-4-2-3-5-10(9)13(16)14(11)17-8/h2-8H,1H3 |
Clave InChI |
WSOGKRZYPNHQFY-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)






![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
